beta-Funaltrexamine hydrochloride
Overview
Description
Beta-Funaltrexamine (β-FNA) is an irreversible (covalently bonding) opioid antagonist . It is a selective μ opioid receptor antagonist . Chemically, it is a naltrexone derivative with a methyl-fumaramide group in the 6-position .
Synthesis Analysis
The chemical name for β-FNA is (E)-4-[[5α,6β)-17-Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]amino]-4-oxo-2-butenoic acid methyl ester hydrochloride . The synthesis of β-FNA is not explicitly detailed in the search results.Molecular Structure Analysis
The molecular formula of β-FNA is C25H31ClN2O6 . The exact mass and molecular weight are not provided in the search results. The structure of β-FNA includes a naltrexone derivative with a methyl-fumaramide group in the 6-position .Chemical Reactions Analysis
β-FNA is a selective irreversible μ opioid receptor antagonist that is also a κ opioid receptor agonist . The specific chemical reactions involving β-FNA are not detailed in the search results.Physical And Chemical Properties Analysis
The molecular weight of β-FNA is 491.0 g/mol . It is soluble to 20 mM in water with gentle warming and to 100 mM in DMSO .Scientific Research Applications
Synthesis and Radioligand Applications
Beta-Funaltrexamine hydrochloride serves as an invaluable tool in synthesizing radioligands for opioid receptor studies. Its unique position as an irreversible antagonist for the mu-opioid receptor enhances its utility in creating tritiated forms for receptor labeling and mapping, providing insights into opioid receptor distribution and function (Filer & Seguin, 2013).
Neuropharmacological Research
In neuropharmacological contexts, beta-Funaltrexamine hydrochloride's role extends to modulating opioid receptor activity, impacting behaviors associated with fat intake and preference. It has been shown to significantly reduce total energy intake and preference for high-fat diets in animal models, highlighting its potential in studying the neural mechanisms of dietary choices and obesity (South, Deng, & Huang, 2007).
Investigating Mu-Opioid Receptor Mechanisms
Research has demonstrated that beta-Funaltrexamine hydrochloride can elucidate the intricate workings of mu-opioid receptors, including their role in mediating the rewarding and locomotor effects of substances. By blocking these receptors, it provides a clearer understanding of their involvement in substance-induced behaviors, laying the groundwork for developing treatments for addiction and related conditions (Bardo, Gehrke, Shortridge, & Rauhut, 2003).
Structural Insights and Antagonist Design
Beta-Funaltrexamine hydrochloride also contributes to our knowledge of opioid receptor structure and function. Studies involving the compound have clarified the role of specific amino acids in the mu-opioid receptor, aiding in the design of selective antagonists and understanding receptor-ligand interactions for therapeutic purposes (Dimattio, Chen, Shi, & Liu-Chen, 2015).
Neuroprotective and Anti-Inflammatory Effects
Beyond its applications in opioid receptor research, beta-Funaltrexamine hydrochloride has shown promise in neuroprotective and anti-inflammatory roles. Experiments indicate its efficacy in reducing neuroinflammation and ameliorating neuronal degeneration, offering potential therapeutic pathways for neurodegenerative diseases and conditions like stroke (Wu et al., 2020).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18-,23+,24+,25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPHUOBUKMPSQR-NQGXHZAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Funaltrexamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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